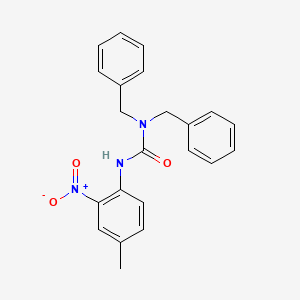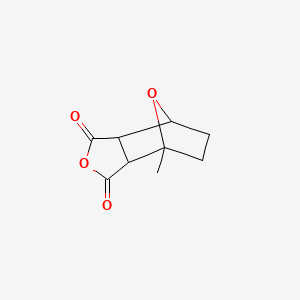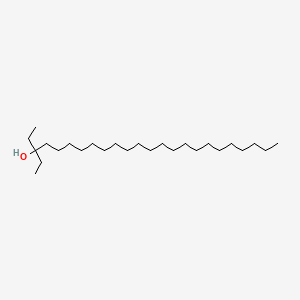
3-Ethyltetracosan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyltetracosan-3-ol is an organic compound with the molecular formula C26H54O It is a long-chain alcohol, specifically a 3-alkyl-3-alkanol, characterized by the presence of an ethyl group at the third carbon of a tetracosane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyltetracosan-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3-ethyltetracosan-3-one, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyltetracosan-3-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: 3-Ethyltetracosanal (aldehyde) or 3-Ethyltetracosanoic acid (carboxylic acid).
Reduction: 3-Ethyltetracosane (hydrocarbon).
Substitution: 3-Ethyltetracosyl chloride (halide).
Wissenschaftliche Forschungsanwendungen
3-Ethyltetracosan-3-ol has several applications in scientific research:
Chemistry: It is used as a model compound for studying long-chain alcohols and their reactivity.
Biology: It serves as a reference compound in the study of lipid metabolism and biochemistry.
Industry: Utilized in the formulation of lubricants and surfactants due to its long hydrophobic chain and polar hydroxyl group.
Wirkmechanismus
The mechanism of action of 3-Ethyltetracosan-3-ol involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The hydroxyl group can form hydrogen bonds with proteins, potentially altering their structure and function. These interactions can influence various cellular processes, including signal transduction and membrane transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyltetracosan-3-ol: Similar structure but with a methyl group instead of an ethyl group.
3-Butyltetracosan-3-ol: Contains a butyl group at the third carbon.
3-Hexyltetracosan-3-ol: Features a hexyl group at the third carbon.
Uniqueness
3-Ethyltetracosan-3-ol is unique due to the specific positioning of the ethyl group, which influences its physical and chemical properties. The length of the carbon chain and the presence of the ethyl group confer distinct hydrophobic and hydrophilic characteristics, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
35185-60-5 |
|---|---|
Molekularformel |
C26H54O |
Molekulargewicht |
382.7 g/mol |
IUPAC-Name |
3-ethyltetracosan-3-ol |
InChI |
InChI=1S/C26H54O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27,5-2)6-3/h27H,4-25H2,1-3H3 |
InChI-Schlüssel |
MWAVENVCDCNNPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(CC)(CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



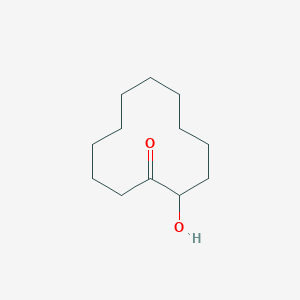

![N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11955246.png)
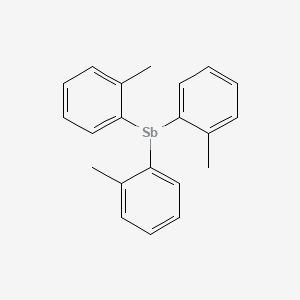

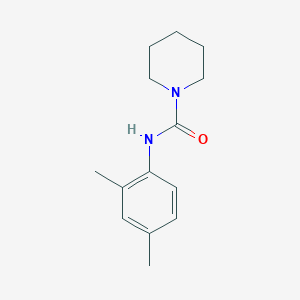


![1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-](/img/structure/B11955281.png)


